Sulfamidopyrine sodium
Overview
Description
Sulfamidopyrine sodium, also known as 4-N-Demethylanalgin or Melaminsulfone, is a derivative of metamizole. It is a sodium salt form of sulfamidopyrine, which is a nonopioid analgesic and antipyretic compound. This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamidopyrine sodium can be synthesized through the reaction of metamizole with sodium hydroxide. The process involves the demethylation of metamizole to form sulfamidopyrine, followed by the addition of sodium hydroxide to produce the sodium salt form .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Sulfamidopyrine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamidopyrine derivatives depending on the nucleophile used
Scientific Research Applications
Sulfamidopyrine sodium is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical studies.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Sulfamidopyrine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid, from binding .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections
Uniqueness
Sulfamidopyrine sodium is unique due to its specific structure and mechanism of action. Unlike other sulfonamides, it is primarily used for research purposes and has distinct properties that make it suitable for various scientific applications .
Properties
CAS No. |
129-89-5 |
---|---|
Molecular Formula |
C12H15N3NaO4S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |
InChI |
InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19); |
InChI Key |
DQRDMIKZPYQPJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
129-89-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amizole, Melaminsulfone, Melaminsulfone Sodium Salt, Melubrin, Pyrazogin sodium, Sulfamidopyrin-Natrium, Sulfamidopyrine sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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